2-Bromomethyl-6-chlorobenzo[b]thiophene
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Overview
Description
2-Bromomethyl-6-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This specific compound is characterized by the presence of a bromomethyl group at the 2-position and a chlorine atom at the 6-position on the benzo[b]thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 2-Bromomethyl-6-chlorobenzo[b]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 6-chloro-benzo[b]thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to more efficient production .
Chemical Reactions Analysis
2-Bromomethyl-6-chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under basic conditions, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of methyl derivatives.
Scientific Research Applications
2-Bromomethyl-6-chlorobenzo[b]thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Material Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-Bromomethyl-6-chlorobenzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromomethyl and chloro groups can influence the compound’s binding affinity and selectivity towards these targets . Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further modulating its activity .
Comparison with Similar Compounds
2-Bromomethyl-6-chlorobenzo[b]thiophene can be compared with other thiophene derivatives, such as:
2-Bromomethyl-benzo[b]thiophene: Lacks the chlorine atom at the 6-position, which may affect its reactivity and biological activity.
6-Chloro-benzo[b]thiophene: Lacks the bromomethyl group, leading to different chemical properties and applications.
2-Methyl-6-chloro-benzo[b]thiophene:
The unique combination of the bromomethyl and chloro groups in this compound contributes to its distinct chemical behavior and versatility in various applications .
Properties
Molecular Formula |
C9H6BrClS |
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Molecular Weight |
261.57 g/mol |
IUPAC Name |
2-(bromomethyl)-6-chloro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrClS/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2 |
InChI Key |
BBTKFFLJVORJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)CBr |
Origin of Product |
United States |
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